molecular formula C9H12ClN3O4S B2687763 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine CAS No. 680212-28-6

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine

Cat. No.: B2687763
CAS No.: 680212-28-6
M. Wt: 293.72
InChI Key: UFFIAUVBWUKQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine, nitro groups, and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine typically involves multiple steps, starting with the functionalization of the thiophene ring One common method includes the nitration of thiophene to introduce nitro groups at the 3 and 4 positions This is followed by chlorination to add a chlorine atom at the 5 position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3,4-dinitro-N-pentylthiophen-2-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The chlorine and pentylamine groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3,4-dinitro-N-methylthiophen-2-amine
  • 5-chloro-3,4-dinitro-N-ethylthiophen-2-amine
  • 5-chloro-3,4-dinitro-N-propylthiophen-2-amine

Uniqueness

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine is unique due to its specific substitution pattern and the length of the pentylamine chain. This structural uniqueness can lead to different physical and chemical properties compared to its analogs, potentially resulting in distinct biological activities and applications.

Properties

IUPAC Name

5-chloro-3,4-dinitro-N-pentylthiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S/c1-2-3-4-5-11-9-7(13(16)17)6(12(14)15)8(10)18-9/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFIAUVBWUKQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=C(S1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.